Product packaging for Diisopropyl bromomethylphosphonate(Cat. No.:CAS No. 98432-80-5)

Diisopropyl bromomethylphosphonate

Cat. No.: B1587420
CAS No.: 98432-80-5
M. Wt: 259.08 g/mol
InChI Key: JNONGIUWXHOEEN-UHFFFAOYSA-N
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Description

Diisopropyl bromomethylphosphonate is a useful research compound. Its molecular formula is C7H16BrO3P and its molecular weight is 259.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BrO3P B1587420 Diisopropyl bromomethylphosphonate CAS No. 98432-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONGIUWXHOEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CBr)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402436
Record name Diisopropyl bromomethylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98432-80-5
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester
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Significance Within Organophosphorus Chemistry Research Paradigms

The study of diisopropyl bromomethylphosphonate is intrinsically linked to fundamental research paradigms in organophosphorus chemistry. Its reactivity and structural features make it an ideal substrate for investigating and developing key synthetic methodologies that form the bedrock of this field.

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C7H16BrO3P thermofisher.com
IUPAC Name bis(propan-2-yl) (bromomethyl)phosphonate thermofisher.com
CAS Number 98432-80-5 thermofisher.com
Appearance Clear colorless liquid or viscous liquid thermofisher.com
Refractive Index 1.4485-1.4535 @ 20°C thermofisher.com
Assay (GC) ≥96.0% thermofisher.com

A pivotal reaction in organophosphorus chemistry where this compound plays a role is the Michaelis-Arbuzov reaction. This reaction is a cornerstone for the formation of carbon-phosphorus bonds. wikipedia.orgnih.gov The reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide to generate a phosphonate (B1237965). organic-chemistry.org In the context of this compound, it can be synthesized via a Michaelis-Arbuzov reaction between triisopropyl phosphite and dibromomethane (B42720). researchgate.net This synthesis highlights the practical application of the reaction in preparing valuable phosphonate reagents.

Furthermore, derivatives of this compound are integral to the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.org This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.org Phosphonate carbanions, generated from phosphonate esters, react with carbonyl compounds to yield predominantly E-alkenes. wikipedia.orgyoutube.com While this compound itself is a precursor, the phosphonates derived from it are the key reagents in the HWE reaction, demonstrating its indirect but crucial role in this fundamental olefination methodology.

Strategic Position As a Versatile Synthetic Intermediate in Advanced Chemical Syntheses

Arbuzov-Type Synthesis for this compound Formation

The Michaelis-Arbuzov reaction, often simply called the Arbuzov reaction, is a cornerstone in the synthesis of phosphonate esters. organic-chemistry.orgwikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphite (B83602) ester into a pentavalent phosphonate upon reaction with an alkyl halide. wikipedia.orgjk-sci.com The general mechanism initiates with a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, proceeding through an SN2 pathway to form a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate is typically unstable and undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgjk-sci.com

Reaction of Triisopropyl Phosphite with Brominated Methane (B114726) Derivatives

A primary route for the synthesis of this compound involves the reaction of triisopropyl phosphite with a brominated methane derivative, specifically dibromomethane (B42720). google.com This reaction is a direct application of the Arbuzov rearrangement.

The reaction between triisopropyl phosphite and dibromomethane is typically carried out under heating. google.com One significant challenge in this synthesis is to prevent the further reaction of the desired this compound with another molecule of triisopropyl phosphite, which would lead to the formation of bisphosphonates as an undesired byproduct. google.com To mitigate this, reaction conditions are carefully controlled. One method involves using a continuous-flow microwave reactor, which allows for rapid heating of the reaction mixture above the boiling point of the generated isopropyl bromide. google.com This facilitates the continuous removal of the isopropyl bromide byproduct through distillation, thereby reducing the likelihood of it reacting with the remaining phosphite. google.com

Employment of Diisopropyl Phenylphosphonite in Related Synthetic Routes

While the direct Arbuzov reaction with trialkyl phosphites is common, related synthetic pathways can utilize other phosphorus-containing precursors. Phosphonites, such as diisopropyl phenylphosphonite, are also reactive in Arbuzov-type reactions and are used to form phosphinates. wikipedia.org The general reactivity trend in the Michaelis-Arbuzov reaction shows that phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive. jk-sci.com

The synthesis of phosphonate esters can also be achieved through transition-metal-catalyzed C-P cross-coupling reactions, sometimes referred to as the Tavs reaction. nih.gov This method often employs a nickel(II) chloride pre-catalyst and triisopropyl phosphite for the phosphonylation of aryl bromides. nih.gov A proposed mechanism for this catalytic cycle involves the initial reduction of the Ni(II) pre-catalyst by triisopropyl phosphite to form the active Ni(0) catalyst. This is followed by oxidative addition of the aryl halide to the nickel complex, and subsequent eliminative reduction regenerates the Ni(0) catalyst and forms an arylphosphonium salt, which then leads to the final phosphonate product. beilstein-archives.org

Development and Optimization of Alternative Synthetic Pathways

Research has focused on optimizing the synthesis of phosphonates to improve yields, reduce reaction times, and simplify workup procedures. One area of development has been in the context of C-P cross-coupling reactions. An alternative to traditional methods involves conducting the reaction without a solvent and altering the order of reactant addition. nih.govbeilstein-archives.org In this improved method, the aryl halide is added to a pre-mixture of the nickel pre-catalyst and triisopropyl phosphite. beilstein-archives.org This solvent-free approach offers several advantages, including the elimination of a solvent removal step and increased reaction rates due to the higher concentration of reactants. beilstein-archives.org

Microwave-assisted synthesis has also emerged as a valuable tool for preparing phosphonates. google.com The use of a microwave reactor can lead to significantly reduced reaction times. For instance, in the synthesis of this compound, microwave heating can be precisely controlled to manage the reaction's exothermicity, especially when dealing with highly reactive diiodoalkanes where local overheating needs to be prevented. google.com To manage inhomogeneous reaction mixtures and prevent uncontrollable overheating, a small amount (0.1-5 molar percent) of the desired product can be added to the initial reaction mixture to act as a homogenizer. google.com

The table below summarizes key reactants and conditions in the synthesis of phosphonates.

Reactant 1Reactant 2Catalyst/ConditionsProduct
Triisopropyl phosphiteDibromomethaneHeat, Optional MicrowaveThis compound
Triisopropyl phosphiteAryl bromideNiCl₂, HeatAryl diphosphonate ester
Diisopropyl phosphonatetrans-CinnamaldehydeTriethylamine, HeatDiisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

Mechanistic and Reactivity Studies of Diisopropyl Bromomethylphosphonate

Role of the Bromomethyl Moiety in Nucleophilic Substitution Mechanisms

The bromomethyl group in diisopropyl bromomethylphosphonate is the primary site of nucleophilic attack in many of its characteristic reactions. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in the synthesis of various phosphonate (B1237965) derivatives.

The primary mechanism for the substitution of the bromide is a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.orgchemistryscore.com In this concerted process, the nucleophile attacks the carbon atom of the bromomethyl group from the backside relative to the bromine atom, which acts as the leaving group. chemistryscore.comfrontiersin.org This backside attack leads to an inversion of stereochemistry at the carbon center if it were chiral. The transition state of this reaction involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the breaking of the carbon-bromine bond. chemistryscore.com

The rate of these S(_N)2 reactions is dependent on the concentration of both the this compound and the attacking nucleophile, following second-order kinetics. wikipedia.orgorganic-chemistry.org The efficiency of the substitution is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will react more readily, and polar aprotic solvents are generally favored as they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively free and more reactive. chemistryscore.compressbooks.pub

The reactivity of the C-Br bond in this compound is a key feature that allows for the construction of carbon-phosphorus bonds, a fundamental transformation in organophosphorus chemistry. researchgate.net For instance, it can react with alcohols, amines, and carbanions to yield the corresponding phosphonate esters, aminomethylphosphonates, and elongated phosphonate derivatives, respectively.

Investigating the Steric and Electronic Influence of Isopropyl Ester Groups on Reactivity

The diisopropyl ester groups of this compound exert a profound influence on its reactivity through both steric and electronic effects.

Steric Hindrance: The bulky isopropyl groups create significant steric hindrance around the phosphorus center and the adjacent bromomethyl group. beilstein-journals.org This steric bulk can modulate the rate of nucleophilic attack at the phosphorus atom. While the primary site of nucleophilic attack is the bromomethyl carbon in S(_N)2 reactions, attack at the phosphorus center can also occur, particularly with strong nucleophiles. The steric hindrance from the isopropyl groups disfavors this direct attack on phosphorus, making reactions at the bromomethyl carbon more selective. In the context of dealkylation reactions, such as the McKenna reaction, the use of sterically hindered diisopropyl esters has been shown to prevent unwanted side reactions like N-alkylation. beilstein-journals.org

Electronic Effects: The isopropoxy groups also have a significant electronic influence on the phosphorus atom. Oxygen is more electronegative than phosphorus, leading to a significant inductive withdrawal of electron density from the phosphorus atom, making it more electrophilic. This electrophilicity is crucial for reactions involving nucleophilic attack at the phosphorus center, such as hydrolysis or transesterification. The P=O bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen, further contributing to the electrophilic nature of the phosphorus atom.

The stability of any potential intermediates, such as a pentacoordinate phosphorus species, is also influenced by the electronic properties of the isopropyl groups. The electron-donating nature of the alkyl groups can help to stabilize such intermediates.

Exploration of Carbanion Formation from this compound and Subsequent Transformations

The protons on the bromomethyl carbon of this compound are acidic due to the electron-withdrawing nature of both the bromine atom and the phosphonate group. Treatment of this compound with a strong, non-nucleophilic base can lead to the deprotonation of the α-carbon, forming a phosphonate-stabilized carbanion.

The stability of this carbanion is attributed to the delocalization of the negative charge onto the phosphonate group, specifically through pπ-dπ overlap between the filled carbon p-orbital and empty d-orbitals on the phosphorus atom, as well as inductive effects. youtube.com Phosphonate-stabilized carbanions are valuable reagents in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction. wikipedia.org

Once formed, the carbanion derived from this compound can undergo a variety of transformations. A key reaction is intramolecular displacement of the bromide ion to form a transient, highly reactive cyclopropane-like intermediate or directly lead to dimeric and polymeric products. However, more synthetically useful transformations involve trapping the carbanion with an external electrophile. For example, reaction with aldehydes or ketones would lead to the formation of α-bromo-β-hydroxyphosphonates, which can be further manipulated.

It is important to note that the formation and subsequent reactions of the carbanion must be carefully controlled to avoid side reactions, such as self-condensation or elimination. The choice of base, solvent, and temperature are critical parameters in directing the reactivity of the formed carbanion.

Studies on the Chemical Stability and Degradation Pathways in Various Reaction Environments

The chemical stability of this compound is a critical consideration for its storage and use in synthesis. Like other phosphonate esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition. wikipedia.orgmdpi.com

Hydrolysis: Phosphonate esters can undergo hydrolysis under both acidic and basic conditions. wikipedia.orgnih.gov

Acid-catalyzed hydrolysis: In the presence of strong acids, the phosphoryl oxygen is protonated, which activates the phosphorus atom towards nucleophilic attack by water. The bulky isopropyl groups can slow down the rate of hydrolysis due to steric hindrance. nih.gov The reaction proceeds in a stepwise manner, first yielding the monoester and then the phosphonic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic phosphorus center, leading to the cleavage of the ester bond. The reaction proceeds through a pentacoordinate intermediate.

The C-Br bond can also be susceptible to hydrolysis, particularly under neutral or basic conditions, leading to the formation of diisopropyl hydroxymethylphosphonate.

Applications of Diisopropyl Bromomethylphosphonate in Complex Organic Synthesis

Synthesis of Methylene-Bridged Diphosphoryl Compounds

Methylene-bridged diphosphoryl compounds, characterized by a P-C-P linkage, are of significant interest in coordination chemistry and as precursors to biologically active molecules. Diisopropyl bromomethylphosphonate serves as a key building block for creating these structures.

Improved High-Yield Arbusov-Type Synthesis of Diphosphorylmethanes

An efficient and high-yield method for preparing diphosphorylmethanes with varied substituents on the phosphorus atoms involves a modified Arbusov-type reaction. researchgate.net This reaction utilizes this compound as a key electrophile. The synthesis involves the reaction of phosphonites, such as isopropyl diphenylphosphinite or diisopropyl phenylphosphonite, with this compound. researchgate.net This approach allows for the creation of unsymmetrically substituted diphosphorylmethanes. The precursor, this compound itself, can be synthesized in yields of approximately 50% through the reaction of excess methylene (B1212753) bromide with triisopropyl phosphite (B83602). researchgate.net

Table 1: Arbusov-Type Synthesis of Diphosphorylmethanes

Reactant 1 Reactant 2 Product
Isopropyl diphenylphosphinite This compound Unsymmetrical diphosphorylmethane
Diisopropyl phenylphosphonite This compound Unsymmetrical diphosphorylmethane
Triisopropyl phosphite Methylene bromide (excess) This compound

Metalation Reactions of Diphosphorylmethanes and Formation of Corresponding Carbanionic Salts

The methylene bridge in diphosphorylmethane compounds is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion is a potent nucleophile and can be used in various subsequent alkylation and olefination reactions. A widely used method for the deprotonation of the related tetraethyl methylenebisphosphonate involves the use of sodium hydride (NaH) as the base in a solvent like toluene. researchgate.net This generates the corresponding sodium salt of the carbanion, which can then react with electrophiles. This reactivity is fundamental to the Horner-Wadsworth-Emmons reaction, allowing for the formation of vinylphosphonates. The metalated intermediates are crucial for constructing more complex molecular architectures built upon the diphosphorylmethane framework.

Construction of Acyclic Nucleoside Phosphonates (ANPs) and Related Nucleoside Analogues

Acyclic nucleoside phosphonates (ANPs) are a class of compounds that mimic natural nucleosides but lack the cyclic sugar moiety. Several ANPs have demonstrated potent antiviral activity. This compound is a critical reagent for introducing the phosphonomethoxy side chain, a key structural feature of many biologically active ANPs.

Introduction of Phosphonomethyl Ether Groups in ANP Synthesis

The synthesis of many ANPs involves the crucial step of attaching a phosphonomethyl group to an acyclic side chain via an ether linkage. This compound is the reagent of choice for this transformation. The general strategy involves the reaction of an alcohol precursor with the bromophosphonate in the presence of a base. For instance, in the synthesis of fluorinated ANP analogues with a 5-azacytosine (B16484) base, an intermediate hydroxy derivative is treated with this compound and sodium tert-butoxide to install the phosphonomethyl ether group. nih.gov This method proved to be substantially higher yielding compared to using the analogous tosyloxymethanephosphonate synthon. nih.gov This etherification is a cornerstone in the synthesis of compounds like 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine ((S)-HPMPA). researchgate.net

Synthetic Routes to (S)-HPMP Derivatives and Structurally Related Nucleoside Analogues

The synthesis of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA) and its derivatives relies heavily on synthons derived from this compound. One common strategy involves first preparing a chiral acyclic side chain, and then attaching the phosphonomethyl group. For example, the synthesis of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine involves the reaction of 5-azacytosine with [(trityloxy)methyl]-(2S)-oxirane, followed by etherification of the resulting secondary alcohol with diisopropyl (bromomethyl)phosphonate. researchgate.net Another key strategy involves preparing a versatile intermediate, such as (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulphonate, which can then be condensed with various nucleobases to generate a library of ANP analogues. nih.gov

N-Alkylation Strategies Utilizing this compound in Nucleoside Phosphonate (B1237965) Synthesis

While O-alkylation is common for creating the phosphonomethyl ether linkage, N-alkylation of the heterocyclic nucleobase is another critical bond-forming strategy in the synthesis of ANPs. In this approach, a nitrogen atom of the purine (B94841) or pyrimidine (B1678525) ring acts as the nucleophile. The synthesis of certain ANPs involves the direct alkylation of the sodium salt of a nucleobase, such as 5-azacytosine, with a pre-formed side chain synthon containing the diisopropylphosphonomethoxy group. nih.gov For example, (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulphonate can be condensed with the sodium salt of 5-azacytosine to form the complete ANP structure. nih.gov While direct N-alkylation with this compound itself is less common for building the final ANP structure in one step, related haloalkylphosphonates are used. For instance, diisopropyl 2-chloroethoxymethylphosphonate has been used to alkylate 2-amino-6-chloropurine. semanticscholar.org These N-alkylation reactions are fundamental to connecting the phosphonate side chain to the biologically important nucleobase.

Stereoselective Synthesis of Cyclopropyl-Containing Phosphonate Nucleosides

The synthesis of nucleoside analogues containing a cyclopropyl (B3062369) ring and a phosphonate group is of significant interest due to their potential as antiviral and anticancer agents. The cyclopropyl moiety introduces conformational rigidity, while the phosphonate group can mimic the phosphate (B84403) groups found in natural nucleotides, often with enhanced metabolic stability. While direct examples detailing the use of this compound for the stereoselective synthesis of cyclopropyl-containing phosphonate nucleosides are not abundant in readily available literature, the synthesis of related acyclic nucleoside phosphonates provides a clear pathway. The formation of various phosphonate moieties in these analogues is often achieved through methods like the Michaelis-Arbuzov reaction. nih.gov

A general and widely applicable strategy involves the initial synthesis of a cyclopropyl-containing alcohol. This alcohol can then be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution by a nucleobase. Subsequent deprotection of a hydroxyl group on the cyclopropyl moiety would provide the necessary nucleophile for reaction with this compound, or more commonly, the corresponding phosphonic acid is coupled after hydrolysis of the diisopropyl ester. nih.gov

For instance, the synthesis of 9-[1-(phosphonomethoxy)cyclopropyl)methyl]-6-deoxyguanine involves the hydrolysis of a diisopropyl phosphonate diester to the corresponding phosphonic acid, which is then coupled to the modified nucleoside. nih.gov This highlights a common two-step approach where the diisopropylphosphonomethyl group is introduced, and then the ester groups are removed to yield the bioactive phosphonic acid.

Enzyme-mediated carbene transfer catalysis has also emerged as a powerful tool for the stereoselective synthesis of cyclopropylphosphonate esters from a phosphonyl diazo reagent and an olefin. utdallas.edu Although this method does not directly use this compound, it showcases an advanced strategy for achieving high stereoselectivity in the formation of the cyclopropylphosphonate core.

Derivatization for Prodrug Development and Bioactive Phosphonate Esters

Phosphonates often exhibit poor cell membrane permeability due to their negative charge at physiological pH. To overcome this limitation, they are frequently converted into prodrugs, which are bioreversible derivatives that can mask the phosphonate group, facilitate cell entry, and then be cleaved intracellularly to release the active phosphonic acid. This compound serves as a key starting material for the synthesis of the diisopropyl phosphonate esters that are precursors to these prodrugs.

Preparation of Symmetrical Bis(amidates) from Phosphonate Diisopropyl Esters

Symmetrical bis(amidate) prodrugs of phosphonates are an attractive class of compounds due to their straightforward synthesis, lack of stereochemistry at the phosphorus center, and good plasma stability. nih.gov The synthesis typically begins with a dialkyl phosphonate, such as a diisopropyl ester, which can be prepared through a Michaelis-Arbuzov reaction. nih.gov

The general procedure for converting a diisopropyl phosphonate to a bis(amidate) involves a two-step process. First, the diisopropyl ester is converted to a more reactive intermediate, such as a bis(trimethylsilyl) phosphonate, by treatment with bromotrimethylsilane. This intermediate is then coupled with an amino acid ester hydrochloride in the presence of a coupling agent like triphenylphosphine (B44618) and 2,2'-dithiodipyridine (B1663999) to yield the symmetrical bis(amidate). nih.gov This method allows for the incorporation of various amino acid residues, providing a modular approach to tuning the properties of the prodrug.

Starting Phosphonate EsterAmino Acid DerivativeProduct (Bis-amidate)
Diisopropyl AlkylphosphonateGlycine Methyl Ester HClAlkylphosphonic Acid Bis(glycine methyl ester)amide
Diisopropyl AlkylphosphonateL-Alanine Ethyl Ester HClAlkylphosphonic Acid Bis(L-alanine ethyl ester)amide
Diisopropyl AlkylphosphonateL-Phenylalanine Benzyl (B1604629) Ester HClAlkylphosphonic Acid Bis(L-phenylalanine benzyl ester)amide

This table represents a generalized synthetic scheme for the preparation of bis(amidates) from diisopropyl phosphonate esters.

Synthesis of 3',5'-Cyclic SATE Phosphonodiester Nucleoside Prodrugs

The S-acyl-2-thioethyl (SATE) pronucleotide approach is another effective strategy for delivering nucleoside monophosphates and phosphonates into cells. The synthesis of 3',5'-cyclic SATE phosphonodiester nucleoside prodrugs often starts from the corresponding nucleoside phosphonic acid. acs.org This phosphonic acid precursor can be readily obtained by the hydrolysis of a diisopropyl phosphonate ester, which itself can be synthesized using this compound.

The key step in the synthesis of the cyclic SATE prodrug is the coupling of the nucleoside phosphonic acid with a hydroxythioester derivative, such as S-(2-hydroxyethyl)-2,2-dimethylpropanethioate, in the presence of a condensing agent like 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT). acs.org This reaction forms the cyclic phosphonodiester linkage incorporating the SATE moiety. This strategy has been successfully applied to prepare prodrugs of various nucleoside analogues, leading to a significant enhancement of their biological activity.

Synthesis of Phosphorylated Formaldehyde Derivatives

Preparation of Cyclic Diisopropyl [(4-bromomethyl-utdallas.edugoogle.com-dioxolan)-2-yl]phosphonates

The synthesis of cyclic phosphonates, particularly those incorporated into heterocyclic systems like dioxolanes, can lead to structurally novel compounds with potential biological applications. While a specific procedure for the synthesis of cyclic diisopropyl [(4-bromomethyl- utdallas.edugoogle.com-dioxolan)-2-yl]phosphonates is not explicitly detailed in the reviewed literature, the synthesis of related 1,3-dioxolane (B20135) phosphonates provides a plausible synthetic route.

A general approach to such structures could involve the reaction of a suitable diol with a gem-dihalo compound in the presence of a phosphite. A more direct method would be the reaction of an appropriately substituted epoxide with a phosphonate carbanion. For instance, the synthesis of (1,3-dioxolan-4-ylidene)methylphosphonates has been achieved through the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates. researchgate.net

A plausible, though unconfirmed, route to the target molecule could involve the reaction of glycerol (B35011) with bromoacetaldehyde (B98955) diethyl acetal (B89532) to form a substituted dioxolane, followed by functional group manipulation to introduce the phosphonate moiety via a Michaelis-Arbuzov type reaction. Another possibility involves the reaction of a pre-formed bromomethyl-dioxolane derivative with triisopropyl phosphite.

Integration into Diverse Organic Transformations

This compound is a versatile building block that can be integrated into a wide array of organic transformations, primarily through the well-established Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic attack of a trivalent phosphorus compound, such as triisopropyl phosphite, on an alkyl halide, in this case, dibromomethane (B42720), to furnish the corresponding phosphonate. More directly, this compound itself serves as an electrophile for the introduction of the diisopropylphosphonomethyl group.

The carbon atom bearing the bromine in this compound is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the facile synthesis of a diverse range of α-substituted methylphosphonates.

Table of Transformations:

NucleophileProductReaction Type
Alcohol (ROH) / Phenol (ArOH)Diisopropyl (alkoxymethyl)phosphonate / Diisopropyl (aryloxymethyl)phosphonateWilliamson Ether Synthesis-like
Thiol (RSH) / Thiophenol (ArSH)Diisopropyl (alkylthiomethyl)phosphonate / Diisopropyl (arylthiomethyl)phosphonateThioether Synthesis
Amine (R₂NH)Diisopropyl (aminomethyl)phosphonateN-Alkylation
Carbanion (e.g., from malonic ester)Diisopropyl (2,2-dicarbethoxyethyl)phosphonateC-C Bond Formation

These transformations underscore the utility of this compound as a versatile reagent for the introduction of the phosphonomethyl group, a key structural motif in many biologically active compounds and materials. The resulting phosphonate esters can be used directly or can be hydrolyzed to the corresponding phosphonic acids, which are often the biologically active species.

Evaluation of its Utility in Horner-Wadsworth-Emmons Reactions and Associated Limitations

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions for the olefination of aldehydes and ketones. organic-chemistry.orgresearchgate.net this compound serves as a precursor to the corresponding phosphonate ylide, which upon reaction with carbonyl compounds, typically affords vinyl bromides. This transformation is a cornerstone in the synthesis of various complex molecules, including natural products and their analogues.

A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process compared to the triphenylphosphine oxide generated in the traditional Wittig reaction. wikipedia.org The phosphonate carbanion derived from this compound is generally more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of electrophiles, including some ketones. wikipedia.org

The stereochemical outcome of the HWE reaction is a critical consideration. Generally, the reaction favors the formation of the (E)-alkene. organic-chemistry.orgresearchgate.net This selectivity is influenced by several factors, including the steric bulk of the reactants and the reaction conditions. For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can enhance (E)-selectivity. harvard.edu The choice of base and counterion also plays a role, with lithium salts often promoting the reversibility of the initial addition step, which can impact the final isomeric ratio. nih.gov

In the context of synthesizing complex molecules, the use of diisopropyl phosphonates, such as the ylide derived from this compound, can offer superior stereoselectivity compared to their dimethyl or diethyl counterparts. A notable example is in the total synthesis of the natural product (-)-Bafilomycin A1, where the use of a diisopropyl phosphonate reagent resulted in a significantly higher (Z,E:E,E) ratio of 95:5, compared to a 2:1 ratio when a dimethyl phosphonate was used. This highlights the subtle yet crucial role of the phosphonate's ester groups in controlling the stereochemical course of the reaction.

The utility of this compound is further demonstrated in its application for the synthesis of vinyl bromides. These intermediates are versatile building blocks in organic synthesis, readily participating in various cross-coupling reactions, such as the Suzuki and Stille couplings, to form more complex molecular architectures. The HWE reaction of the this compound-derived ylide with aldehydes provides a direct and efficient route to these valuable vinyl bromide synthons.

However, the application of this compound is not without its limitations. A primary challenge arises when reacting the corresponding ylide with sterically hindered ketones. The reaction with ketones, in general, is less facile than with aldehydes, and the stereoselectivity is often poor to modest. harvard.edu The increased steric hindrance around the carbonyl group of bulky ketones can significantly impede the approach of the phosphonate carbanion, leading to low yields or failure of the reaction altogether.

Furthermore, while the HWE reaction generally favors the (E)-isomer, achieving high selectivity for the (Z)-isomer with reagents like this compound can be challenging and often requires modified conditions or specialized reagents. The inherent thermodynamic preference for the more stable (E)-product often dominates. organic-chemistry.org

The following tables summarize the utility and limitations of this compound in HWE reactions based on reported findings.

Table 1: Utility of this compound in HWE Reactions

ApplicationSubstrateProductKey Advantages
Synthesis of Vinyl BromidesAldehydes(E)-Vinyl BromidesDirect route to versatile synthetic intermediates.
Natural Product SynthesisComplex AldehydesOlefinated ProductsCan provide high stereoselectivity (e.g., in (-)-Bafilomycin A1 synthesis).
General OlefinationAldehydes and some KetonesAlkenesWater-soluble byproduct simplifies purification. wikipedia.org

Table 2: Limitations of this compound in HWE Reactions

LimitationSubstrateObservation
Steric HindranceSterically hindered ketonesLow reactivity and poor yields.
StereoselectivityAldehydes/KetonesDifficult to achieve high (Z)-selectivity under standard conditions. organic-chemistry.org
Reaction with KetonesKetonesGenerally lower reactivity and poorer stereoselectivity compared to aldehydes. harvard.edu

Role in Medicinal Chemistry Research and Drug Discovery

Precursor in the Development of Antiviral Agents (e.g., Anti-HIV, Anti-HBV, Anti-HCV Therapies)

The strategic use of diisopropyl bromomethylphosphonate has been instrumental in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of compounds that has revolutionized the treatment of viral infections. These agents act as mimics of natural nucleoside monophosphates, but the phosphonate (B1237965) group's carbon-phosphorus bond is resistant to hydrolysis by cellular enzymes, a key advantage over the phosphate (B84403) ester bond in natural nucleotides. researchgate.net

Anti-HIV and Anti-HBV Therapies:

A primary application of this compound is in the synthesis of the phosphonomethoxypropyl and phosphonomethoxyethyl side chains of highly successful antiviral drugs. nih.gov One of the alternative synthetic routes for introducing the phosphonomethyl ether group involves the use of this compound. nih.gov This reagent is crucial for creating the core structure of drugs like Tenofovir and Adefovir (B194249). nih.govrsc.org

Tenofovir (PMPA): A cornerstone of anti-HIV therapy, Tenofovir's synthesis can involve the alkylation of (R)-9-(2-hydroxypropyl)adenine with a phosphonomethylation reagent derived from a di-tert-butyl phosphonate, showcasing a similar synthetic strategy. nih.gov ANP prodrugs, such as Tenofovir disoproxil fumarate (B1241708) (TDF), are widely used against both HIV and Hepatitis B virus (HBV). nih.govird.fr

Adefovir (PMEA): Used for the treatment of chronic HBV infection, Adefovir is another critical ANP. nih.gov The synthesis of its prodrug, adefovir dipivoxil, was developed to enhance oral bioavailability. nih.gov The preparation of Adefovir can also be achieved using a protocol developed for Tenofovir, highlighting the versatility of the synthetic approach. nih.gov

These ANPs function by being phosphorylated within the cell to their active diphosphate (B83284) form. This active metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate for incorporation into viral DNA by the reverse transcriptase (in HIV) or DNA polymerase (in HBV). nih.gov Once incorporated, they cause chain termination, halting viral replication. nih.gov

Anti-HCV Therapies:

The fight against the Hepatitis C virus (HCV) has also benefited from the development of phosphonate-containing compounds. Nucleoside and nucleotide inhibitors are a key class of direct-acting antiviral agents (DAAs) targeting the HCV NS5B polymerase, the enzyme responsible for replicating the viral RNA genome. researchgate.netnih.govnih.gov Phosphoramidate prodrugs of ribonucleosides have been discovered as potent pan-genotypic anti-HCV agents. researchgate.net These prodrugs are metabolized inside the cell to their 5'-triphosphate form, which then inhibits the HCV NS5B polymerase. researchgate.net While direct synthesis examples using this compound for specific HCV drugs are less prominent in the provided literature, its role in establishing the foundational chemistry for phosphonate prodrugs is clear. The development of these prodrugs, which can bypass the initial, often inefficient, phosphorylation step, is a critical strategy in antiviral drug design. nih.gov

The table below summarizes key antiviral agents whose synthesis or structural concept is related to the chemistry involving phosphonate precursors like this compound.

Antiviral Agent Virus Targeted Mechanism of Action Relevance of Phosphonate Group
Tenofovir HIV, HBVReverse Transcriptase/DNA Polymerase Inhibitor, Chain TerminationCore structural component, mimics natural nucleotide, provides stability. nih.govrsc.org
Adefovir HBVDNA Polymerase Inhibitor, Chain TerminationCore structural component, mimics natural nucleotide, provides stability. nih.govnih.govnih.gov
Cidofovir DNA VirusesDNA Polymerase InhibitorAcyclic nucleoside phosphonate with broad-spectrum activity. nih.govnih.gov
Sofosbuvir HCVNS5B Polymerase InhibitorWhile a phosphoramidate, its prodrug strategy is conceptually linked to delivering nucleotide mimics. nih.gov

Design and Synthesis of Enzyme Inhibitors Functioning as Phosphate Mimics

Phosphonates are widely recognized as effective and chemically stable mimics of natural phosphates and pyrophosphates. nih.govfrontiersin.org This bioisosterism is a cornerstone of their use in designing enzyme inhibitors. researchgate.netnih.gov Enzymes that process phosphate-containing substrates are ubiquitous in biology, making them attractive targets for therapeutic intervention. This compound serves as a key building block for installing the phosphonate moiety that mimics either the substrate or the tetrahedral transition state of an enzyme-catalyzed reaction. researchgate.net

Key Characteristics of Phosphonate Mimics:

Stability: The P-C bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond in phosphates. researchgate.net This stability makes them ideal for creating inhibitors that are not rapidly degraded in a biological environment.

Structural and Electronic Similarity: Phosphonates closely resemble the tetrahedral geometry of phosphates. researchgate.net This allows them to bind to the active sites of enzymes that recognize phosphorylated substrates. The electronic properties can be further tuned, for instance, by introducing fluorine atoms on the alpha-methylene group to better mimic the pKa and geometry of a phosphate group. researchgate.net

Examples of Enzyme Inhibition:

Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors: FPPS is a key enzyme in the isoprenoid biosynthesis pathway. nih.govfrontiersin.org Nitrogen-containing bisphosphonates are a major class of drugs used to treat bone-resorption disorders like osteoporosis, and they function by inhibiting FPPS. nih.govnih.gov These compounds mimic the natural pyrophosphate substrates of the enzyme. nih.govfrontiersin.org

Acetylcholinesterase (AChE) Inhibitors: Organophosphates are well-known irreversible inhibitors of AChE. nih.gov Research into cyclic enol phosphonate inhibitors, derived from the natural product cyclophostin, explores the structure-activity relationships for inhibiting this critical enzyme in the nervous system. nih.gov

Glucose-6-phosphatase Inhibitors: This enzyme plays a role in glucose metabolism. 6-bromophosphonate analogues of glucose-6-phosphate have been synthesized and shown to inhibit glucose-6-phosphatase, suggesting potential therapeutic applications for conditions like type II diabetes. researchgate.net

Peptidase and Lipase Inhibitors: Phosphonic acids have been extensively studied as mimics of the tetrahedral gem-diolate transition state formed during peptide bond hydrolysis by peptidases. researchgate.net They have proven to be potent competitive inhibitors of these enzymes. researchgate.net

The synthesis of these diverse inhibitors often relies on the versatility of reagents like this compound to attach the crucial phosphonate group to a wide array of molecular scaffolds.

Contribution to the Development of Biologically Active Organophosphorus Compounds

The utility of this compound extends beyond antiviral agents and specific enzyme inhibitors to the broader development of diverse biologically active organophosphorus compounds. researchgate.netrsc.org The unique properties conferred by the phosphorus atom make these compounds valuable in many areas of medicinal chemistry. researchgate.nettaylorandfrancis.com

Organophosphorus compounds, a class characterized by a central phosphorus atom bound to organic groups, exhibit a wide spectrum of biological activities, including:

Anticancer rsc.org

Antifungal researchgate.net

Antibacterial rsc.org

Herbicidal rsc.org

Neuroleptic researchgate.net

The synthesis of these molecules often involves the formation of a carbon-phosphorus bond, which provides chemical and thermal stability. taylorandfrancis.com Reagents like this compound are essential tools for creating these P-C linkages, allowing chemists to incorporate a phosphonate group into complex molecular architectures to modulate their biological function. For example, phosphine (B1218219) oxides, which can be derived from phosphonate precursors, are of particular interest due to their wide range of activities. researchgate.net

The table below highlights the diverse applications of biologically active organophosphorus compounds, a field significantly enabled by synthetic reagents such as this compound.

Class of Compound Example Biological Activity/Application Reference
Phosphonate Antibiotics FosfomycinAntibacterial (urinary tract infections) rsc.orgnih.govfrontiersin.org
Bisphosphonates Zoledronate, AlendronateAnti-osteoporotic (FPPS inhibition) rsc.orgnih.govnih.gov
Phosphorus Analogues of Amino Acids VariousEnzyme inhibition, peptide mimics rsc.orgkyoto-u.ac.jp
Phosphine Oxides VariousAntitumor, antiviral, fungicidal researchgate.net

Advanced Methodological Considerations in Diisopropyl Bromomethylphosphonate Research

Application of Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., ³¹P NMR Spectroscopy)

Spectroscopic methods are indispensable tools in the synthesis and characterization of organophosphorus compounds like diisopropyl bromomethylphosphonate. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure. Techniques such as ¹H NMR, ¹³C NMR, and especially ³¹P NMR are routinely used for full characterization. mdpi.com

³¹P NMR spectroscopy is exceptionally powerful for phosphorus-containing molecules because the phosphorus nucleus (³¹P) is NMR-active and has a 100% natural abundance. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for identifying the specific type of phosphonate (B1237965) group and for monitoring the progress of a reaction. For instance, the conversion of a phosphite (B83602) starting material to a phosphonate product can be tracked by observing the disappearance of the phosphite signal and the appearance of the product signal at a different chemical shift.

In the structural characterization of a related compound, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, the ³¹P{¹H} NMR spectrum showed a sharp singlet at a chemical shift of δP 20.2 ppm, which is characteristic of the phosphonate moiety in that particular structure. mdpi.com While the exact chemical shift for this compound may differ, it would be expected to appear in a distinct region of the spectrum, allowing for its unambiguous identification.

Furthermore, ¹H NMR provides critical data. For example, in the analysis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, coupling between the phosphorus atom and nearby protons (³JHP) was observed, providing key evidence for the connectivity within the molecule. mdpi.com This heteronuclear coupling is a hallmark of organophosphorus compounds and is vital for confirming the successful synthesis of the target structure. Mass spectrometry is also used in conjunction with NMR to confirm the molecular weight of the synthesized compound. mdpi.com

Table 1: Representative Spectroscopic Data for a Diisopropylphosphonate Derivative The following table presents data for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, illustrating the typical spectroscopic signals used for structural elucidation in this class of compounds. mdpi.com

TechniqueNucleus/ModeChemical Shift (δ) / m/zKey Features
³¹P NMR³¹P{¹H}20.2 ppmSharp singlet confirming the phosphonate group.
¹H NMR¹H5.86 ppmDoublet of doublets for the hydroxyl proton, showing coupling to both ³¹P and an adjacent ¹H.
HRMSESI+321.1225Corresponds to the sodium adduct [M+Na]⁺, confirming the molecular mass.

Data sourced from research on Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate. mdpi.com

Development of Advanced Chromatographic Purification Methodologies for Complex Reaction Products

The synthesis of this compound often results in a complex mixture containing the desired product, unreacted starting materials, and various byproducts. The development and application of advanced chromatographic techniques are therefore essential for isolating the pure compound. The choice of method depends on the scale of the purification and the nature of the impurities.

For general purification of organophosphorus compounds, several chromatographic strategies are employed. A common approach involves extraction followed by column chromatography. nih.govepa.gov For instance, a reaction mixture might first be extracted using a solvent system like 15% methylene (B1212753) chloride in hexane. epa.govepa.gov The resulting extract can then be concentrated and purified. epa.gov

Advanced and automated purification systems offer significant advantages in terms of resolution and efficiency.

Column Chromatography with Specialized Sorbents: Cleanup of extracts can be performed using columns packed with materials like Florisil or silica (B1680970) gel. epa.govepa.gov These polar adsorbents are effective at separating phosphonates from less polar impurities.

Gel Permeation Chromatography (GPC): Automated GPC is a technique used to purify organic extracts of organophosphorus compounds, separating molecules based on their size. nih.gov

Solid-Phase Extraction (SPE): Modern SPE methods utilize advanced materials for highly selective extraction. For example, novel sorbents like three-dimensional graphene aerogels and magnetic multi-walled carbon nanotubes have been developed for the extraction of organophosphorus compounds from complex matrices. rsc.orgnih.gov These methods offer high recovery and enrichment factors. nih.gov

High-Performance Liquid Chromatography (HPLC): For high-resolution separations, HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. nih.gov UHPLC, using columns with sub-2 µm particles, provides exceptional resolving power, capable of separating closely related compounds from complex mixtures. nih.gov Conditions developed at the analytical UHPLC scale can be transferred to semi-preparative HPLC for the isolation of pure compounds. nih.gov

The selection of the appropriate chromatographic technique is critical for obtaining this compound in high purity, which is a prerequisite for its subsequent use in research and synthesis.

Table 2: Overview of Chromatographic Techniques for Purifying Organophosphorus Compounds

Chromatographic TechniqueStationary Phase / SorbentTypical ApplicationReference
Column ChromatographyFlorisil, Silica GelGeneral cleanup and purification of reaction extracts. epa.govepa.gov
Gas Chromatography (GC)Various capillary columnsAnalysis and separation of volatile organophosphorus compounds. nih.govepa.gov
Gel Permeation Chromatography (GPC)Polymer-basedAutomated purification of organic extracts based on molecular size. nih.gov
Solid-Phase Extraction (SPE)Graphene Aerogel, Carbon NanotubesPre-concentration and cleanup of samples. rsc.orgnih.gov
UHPLC / HPLCReversed-phase (e.g., C18)High-resolution separation and purification of complex mixtures. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Stereoselective and Asymmetric Synthetic Pathways Involving Diisopropyl Bromomethylphosphonate

The development of synthetic methods that afford specific stereoisomers is a cornerstone of modern organic and medicinal chemistry. For this compound, future research will increasingly focus on the development of stereoselective and asymmetric transformations to generate chiral phosphonates with high enantiomeric and diastereomeric purity.

One major area of exploration is the asymmetric Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the formation of alkenes from phosphonates and carbonyl compounds. wikipedia.orgconicet.gov.arorganic-chemistry.orgresearchgate.net While the classical HWE reaction often favors the formation of (E)-alkenes, the development of chiral phosphonates or the use of chiral catalysts can influence the stereochemical outcome. wikipedia.org Future work will likely involve the design and synthesis of novel chiral phosphonate (B1237965) reagents derived from this compound, potentially incorporating chiral auxiliaries that can be cleaved after the key bond-forming step. Additionally, the use of chiral bases or additives to control the deprotonation and subsequent reaction of the phosphonate carbanion is a promising strategy.

The stereoselective preparation of α-haloacrylates, which are valuable synthetic intermediates, has been demonstrated using brominated phosphonates. organic-chemistry.org This highlights the potential for developing highly stereoselective methods starting from this compound to access a variety of functionalized and stereochemically defined building blocks. Research in this area will likely focus on optimizing reaction conditions and exploring a wider range of substrates to achieve high yields and stereoselectivity. organic-chemistry.org The synthesis of optically pure 1,2-diols and 1,3-diols, which are prevalent motifs in natural products and pharmaceuticals, represents another avenue where stereoselective methods involving phosphonate chemistry could be highly impactful. nih.gov

Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in its Transformations

The application of transition metal catalysis has revolutionized organic synthesis, and its extension to the chemistry of this compound holds immense potential for enhancing its reactivity and selectivity. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to effect transformations that are currently challenging or inefficient.

Palladium-catalyzed cross-coupling reactions are a prime area for future development. youtube.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The development of palladium catalysts with tailored ligands could enable the efficient coupling of this compound with a wide range of organometallic reagents and organic halides. nih.govrsc.org This would provide a direct route to a diverse array of functionalized phosphonates. The use of specialized ligands like biarylmonophosphines has already shown great promise in challenging C-N cross-coupling reactions and could be adapted for reactions involving this compound. nih.gov Furthermore, the development of water-based micellar catalysis for palladium-coupling reactions could offer more sustainable and efficient synthetic routes. youtube.com

Iridium and rhodium-catalyzed reactions are also emerging as powerful tools in organic synthesis. Iridium-catalyzed C-H activation and borylation reactions, for instance, offer a means to functionalize otherwise unreactive C-H bonds. rsc.orgscilit.comnih.govrsc.org Applying these methods to substrates derived from this compound could open up new pathways for the synthesis of complex phosphonate-containing molecules. Similarly, rhodium-catalyzed reactions, such as C-H phosphorylation and cyclization reactions, present exciting opportunities for the development of novel synthetic methodologies. lboro.ac.uknih.govresearchgate.netrsc.org Ruthenium-catalyzed reactions, such as the cyclopropanation of alkenes with diazomethylphosphonates, also showcase the potential for transition metal catalysis in expanding the synthetic utility of phosphonate reagents. researchgate.net

Catalytic SystemPotential Application with this compoundDesired Outcome
Palladium-based catalysts Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)Formation of C-C and C-heteroatom bonds to create functionalized phosphonates.
Iridium-based catalysts C-H activation and borylationDirect functionalization of unreactive C-H bonds in phosphonate-containing molecules.
Rhodium-based catalysts C-H phosphorylation, cyclization reactionsSynthesis of complex cyclic and acyclic phosphonates.
Ruthenium-based catalysts Cyclopropanation and other carbene transfer reactionsSynthesis of cyclopropylphosphonates and other unique structures.

Application of Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Predict Reactivity Profiles

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. The application of theoretical methods, particularly Density Functional Theory (DFT), to the study of this compound and its reactions is a rapidly growing area of research that promises to provide deep mechanistic insights and guide the rational design of new synthetic strategies. wikipedia.orgresearchgate.netimist.maresearchgate.net

DFT calculations can be employed to model the transition states and intermediates of reactions involving this compound, thereby elucidating the detailed reaction mechanisms. researchgate.netchemrxiv.org For instance, computational studies can help to understand the factors that govern the stereoselectivity of the Horner-Wadsworth-Emmons reaction or the regioselectivity of catalytic C-H functionalization reactions. wikipedia.orgimist.ma By calculating the energies of different reaction pathways, researchers can predict the most likely outcome of a reaction and identify key factors that control its efficiency and selectivity.

Furthermore, computational methods can be used to predict the reactivity profiles of this compound and its derivatives. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and various reactivity descriptors, it is possible to anticipate how the molecule will behave in different chemical environments. researchgate.netnih.gov This predictive power can accelerate the discovery of new reactions and catalysts by allowing for the in silico screening of potential candidates before they are synthesized and tested in the laboratory. The combination of experimental and computational studies on the formation and properties of related phosphonates has already demonstrated the power of this synergistic approach. rsc.org

Expansion of Research into Novel Interdisciplinary Applications Beyond Current Scope

While this compound is primarily recognized for its utility in organic synthesis, its unique chemical properties make it a candidate for a wide range of interdisciplinary applications. Future research is expected to explore the potential of this compound and its derivatives in fields such as medicinal chemistry, materials science, and environmental science.

In medicinal chemistry, phosphonates are known to be effective mimics of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates. rsc.org The development of new synthetic methods using this compound could facilitate the synthesis of novel phosphonate-based drugs with a wide range of biological activities. For example, research into the antifungal properties of novel synthetic compounds has shown promise, and similar approaches could be applied to derivatives of this compound. nih.gov Furthermore, the study of enzymes like diisopropyl fluorophosphatase (DFPase), which can detoxify organophosphorus nerve agents, highlights the potential for developing phosphonate-based compounds for bioremediation and as therapeutic agents. nih.gov

In the field of materials science, phosphonates can be incorporated into polymers and other materials to impart specific properties, such as flame retardancy, metal chelation, and improved adhesion. The reactivity of the bromomethyl group in this compound makes it an attractive starting material for the synthesis of functionalized monomers that can be polymerized to create novel materials with tailored properties.

The exploration of these and other interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers. Such collaborative efforts will be crucial for unlocking the full potential of this compound and translating fundamental chemical research into practical solutions for a wide range of societal challenges.

Q & A

Q. What are the established synthetic routes for preparing diisopropyl bromomethylphosphonate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution. A key method involves reacting bromoethylene with a phosphonate ester under microwave irradiation, which accelerates reaction kinetics and improves yield . Another route uses diisopropyl tosyoxy-methane phosphonate, where the tosyloxy group is replaced by bromine via SN2 mechanisms in acetonitrile with catalytic DMAP . Optimization includes controlling temperature (e.g., microwave heating for faster kinetics) and using anhydrous conditions to prevent hydrolysis. Purity is enhanced via vacuum distillation or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation. The ³¹P NMR signal typically appears near δ 20–25 ppm for phosphonates. Mass spectrometry (MS) with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) identifies molecular ion peaks (e.g., m/z 259.08 for [M+H]⁺). Challenges arise from coexisting analytes, which can suppress ionization efficiency; internal standards (e.g., deuterated analogs) mitigate this . Infrared (IR) spectroscopy confirms functional groups, such as P=O (~1250 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its brominated and phosphonate groups, the compound is moisture-sensitive and potentially toxic. Use glove boxes or Schlenk lines for air-free manipulation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Work in fume hoods to avoid inhalation, and avoid skin contact due to potential alkylating properties .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution versus elimination reactions?

In nucleophilic substitution (e.g., with amines or alkoxides), the bromine acts as a leaving group, forming phosphonate esters or ethers. Steric hindrance from the isopropyl groups favors SN2 mechanisms with strong nucleophiles (e.g., KCN). In elimination reactions (e.g., with DBU), β-hydrogen abstraction generates a phosphonate-stabilized carbene intermediate, useful in cyclopropanation or cross-coupling reactions. Kinetic studies using ³¹P NMR can track intermediate formation .

Q. What computational models predict the physicochemical properties of this compound, and how do they compare to experimental data?

Molecular dynamics simulations with OPLS-AA/CM1A or CHARMM36 potentials model density, compressibility, and solvent interactions. For example, simulated densities at 303.15 K may deviate by <2% from experimental values, requiring calibration with empirical corrections. Quantum mechanical calculations (e.g., DFT) predict vibrational spectra and reaction pathways, aiding in mechanistic studies .

Q. How can toxicity profiles of this compound be extrapolated from structurally related organophosphonates?

Analogues like diisopropyl fluorophosphate (DFP) exhibit neurotoxicity via acetylcholinesterase inhibition. While DFP’s LD₅₀ in mice ranges from 0.0027–6.4 mg/kg, this compound’s toxicity may depend on bromine’s electrophilicity. In vitro assays (e.g., Annexin V apoptosis kits) and in silico models (e.g., TOPKAT) assess acute toxicity, though species-specific metabolism must be considered .

Q. What challenges arise in quantifying trace amounts of this compound in complex matrices using mass spectrometry?

Coexisting analytes (e.g., diisopropyl methylphosphonate) cause ion suppression in APCI-MS. Strategies include:

  • Using high-resolution MS (HRMS) to resolve isotopic patterns.
  • Derivatization with pentafluorobenzyl bromide to enhance ionization.
  • Employing matrix-matched calibration curves to account for interference .

Q. How is this compound utilized in the synthesis of antiviral or anticancer prodrugs?

It serves as a key intermediate in synthesizing phosphonate-containing nucleoside analogs. For example, etherification with cyclopropanol derivatives, followed by mesylation and coupling with 6-chloroguanine, yields compounds like 9-[2-methyl-2-(phosphonomethoxy)propyl]guanine, a candidate for hepatitis B therapy. The bromine’s reactivity enables selective functionalization under mild conditions .

Data Contradictions and Resolution

  • Synthetic Yields : Microwave-assisted methods () report higher yields (~85%) than traditional heating (~65%). This discrepancy may stem from uneven heating in conventional setups, resolved by adopting controlled microwave reactors .
  • Toxicity Variability : DFP’s LD₅₀ variability () highlights the need for standardized in vivo models. Researchers should validate findings using multiple cell lines (e.g., neuroblastoma vs. astrocytoma) and orthogonal assays (e.g., LC-MS for metabolite profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.